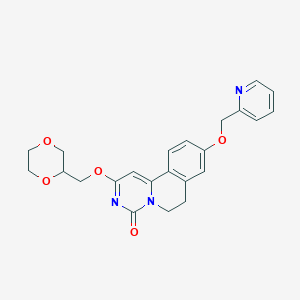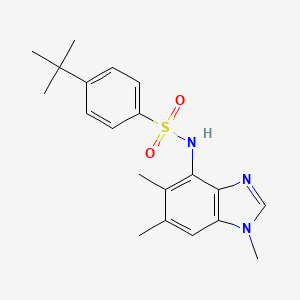![molecular formula C19H18N4O B2481289 (2Z)-2-[(Z)-benzoyl]-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enenitrile CAS No. 1024776-30-4](/img/structure/B2481289.png)
(2Z)-2-[(Z)-benzoyl]-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-[(Z)-benzoyl]-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enenitrile is a synthetic organic compound that belongs to the class of enenitriles. This compound features a benzoyl group, a pyridinyl group, and a piperazinyl group, making it a molecule of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(Z)-benzoyl]-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes:
Formation of the Benzoyl Group: This can be achieved through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Piperazinyl Group: The piperazinyl group can be introduced through nucleophilic substitution reactions involving piperazine and a suitable leaving group.
Formation of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction with pyridine derivatives.
Formation of the Enenitrile Group: The enenitrile group can be formed through a Knoevenagel condensation reaction involving an aldehyde and a nitrile compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
(2Z)-2-[(Z)-benzoyl]-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl oxides, while reduction may yield amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (2Z)-2-[(Z)-benzoyl]-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enenitrile would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological context.
相似化合物的比较
Similar Compounds
(2Z)-2-[(Z)-benzoyl]-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enenitrile: can be compared with other enenitriles, benzoyl derivatives, and piperazinyl compounds.
Benzoyl derivatives: Compounds with similar benzoyl groups may exhibit similar reactivity and applications.
Piperazinyl compounds: Compounds with piperazinyl groups may have similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.
属性
IUPAC Name |
(Z)-2-benzoyl-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c20-14-17(19(24)16-6-2-1-3-7-16)15-22-10-12-23(13-11-22)18-8-4-5-9-21-18/h1-9,15H,10-13H2/b17-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAXYUYCQNMZSG-ICFOKQHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)C2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(/C#N)\C(=O)C2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2481207.png)







![N-(3,5-dimethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2481222.png)

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2481225.png)

![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2481228.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2481229.png)
